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The inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has

emerged as a promising therapeutic strategy for a range of diseases associated with metabolic

dysfunction, including liver and kidney disorders. By blocking this key enzyme in the

kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo

synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy

and signaling. This guide provides a comparative overview of TES-1025, a potent and selective

ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental

data.

Introduction to ACMSD Inhibition
ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic

pathway.[1][2] It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde

(ACMS) to α-aminomuconate-ε-semialdehyde. Inhibition of ACMSD shunts ACMS towards the

spontaneous cyclization to form quinolinic acid, a direct precursor to NAD+.[1][2] This

mechanism offers a targeted approach to boost NAD+ levels, particularly in tissues with high

ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage

and improving organ function in various disease states.
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Several small molecule inhibitors of ACMSD have been developed, with TES-1025 being a

well-characterized example. This section compares the in vitro potency and in vivo effects of

TES-1025 with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound

from EA Pharma.

In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

table below summarizes the reported IC50 values for various ACMSD inhibitors against the

human enzyme.

Compound IC50 (nM) Organization

TES-1025 13 TES Pharma

TES-991 3 TES Pharma

TLC-065 EC50: 63.23 (NAD+ increase)
OrsoBio (acquired from

Mitobridge/Astellas)

"Cpd 9" / "Cpd 5" < 10 EA Pharma

Note: The value for TLC-065 is an EC50 for NAD+ increase, not a direct IC50 for enzyme

inhibition.

Preclinical In Vivo and In Vitro Effects
The following table summarizes the key preclinical findings for these ACMSD inhibitors,

highlighting their effects on NAD+ levels and relevant disease models.
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Compound
Key In Vitro
Findings

Key In Vivo
Findings

Disease Models

TES-1025

Increases NAD+

levels in human

primary hepatocytes

and HK-2 renal cells.

[3] Protects against

cisplatin-induced

apoptosis in renal

cells.[3]

Significantly reduces

enzyme activity in

mouse kidneys after

oral administration (5

mg/kg).[3] Increases

NAD+ levels in the

liver and kidneys of

mice with continuous

feeding (15 and 30

mg/kg/day).[3]

Mitigates the decline

in renal NAD+ and

prevents kidney

damage in cisplatin-

induced and ischemia-

reperfusion acute

kidney injury (AKI)

models (15

mg/kg/day).[4]

Acute Kidney Injury

(AKI)

TES-991

Increases NAD+

levels and enhances

mitochondrial function

in human primary

hepatocytes. Protects

against high-fatty-

acid-induced

apoptosis.[3]

Upregulates NAD+

levels in the liver.

Prevents liver lipid

accumulation and

reduces inflammation

in a methionine-

choline-deficient

(MCD) diet-induced

MASLD mouse model

(15 mg/kg/day).[4]

Metabolic

Dysfunction-

Associated Steatotic

Liver Disease

(MASLD)

TLC-065 Increases NAD+

synthesis, improves

mitochondrial health,

enhances fatty acid

oxidation, and

Mitigates

MASLD/MASH

symptoms, reducing

liver inflammation and

fibrosis in a Western

MASLD/MASH
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decreases de novo

lipogenesis,

lipotoxicity, and

oxidative stress in

mouse hepatocytes.

[5][6][7] Reverses

gene features of

fibrosis and

mitochondrial

dysfunction in

steatotic human liver

organoids (sHLOs).[4]

diet-induced mouse

model (25 mg/kg).[4]

Reverses

transcriptomic

changes related to

fibrosis, inflammation,

and mitochondrial

function.[4] Reduces

DNA damage in the

livers of MASH model

mice.[8]

"Cpd 9" / "Cpd 5"

Potent inhibition of

human ACMSD

activity.[4][9][10]

Data not publicly

available.

Potentially aging,

inflammatory

disorders, metabolic

and mitochondrial

diseases,

neurodegeneration,

and renal disorders.[4]

[9][10]

Signaling Pathways and Experimental Workflows
Kynurenine Pathway and ACMSD Inhibition
The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how

its inhibition by compounds like TES-1025 leads to increased NAD+ synthesis.
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In Vivo Efficacy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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